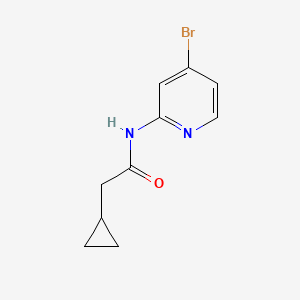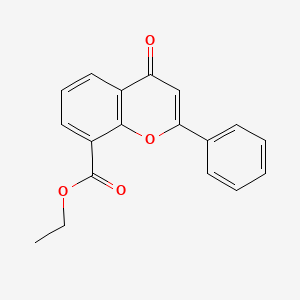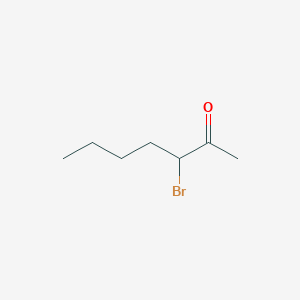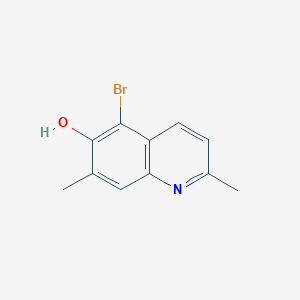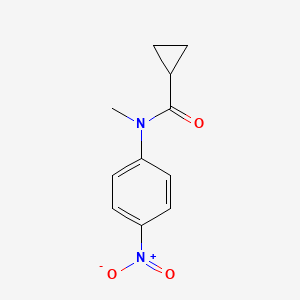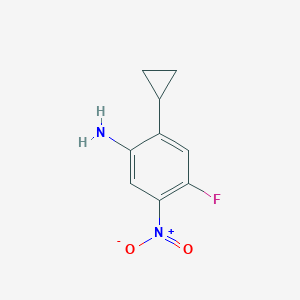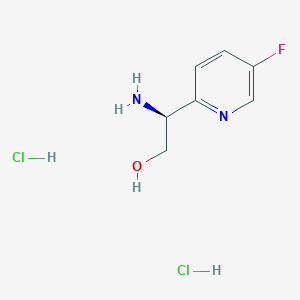
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is a chemical compound with a pyrrolidinone ring structure substituted with a hydroxyethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolidinone with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxoethyl)-1-methyl-2-pyrrolidinone.
Reduction: Formation of this compound with a reduced pyrrolidinone ring.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding and interactions with biological molecules, which can influence the compound’s bioactivity. The pyrrolidinone ring structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-pyrrolidinone: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Hydroxyethyl-2-pyrrolidinone: Lacks the methyl group, affecting its chemical properties and reactivity.
3-(2-Hydroxyethyl)-2-pyrrolidinone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions with various biological and chemical systems.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-9)7(8)10/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
JCNSBWCEHSJXTF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


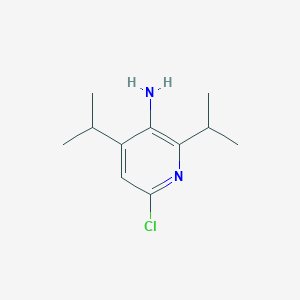
![4-Methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8457144.png)

